molecular formula C10H11BrN2O B11859169 3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one

3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one

Cat. No.: B11859169
M. Wt: 255.11 g/mol
InChI Key: BNTXXYCWNCYPJH-UHFFFAOYSA-N
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Description

3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one is an organic compound that belongs to the azetidinone class. This compound features a four-membered azetidinone ring with an amino group at the 3-position, a bromophenyl group at the 4-position, and a methyl group at the 1-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene. The imine is usually prepared from an amine and an aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a reaction. This involves the coupling of a bromophenyl boronic acid with the azetidinone ring in the presence of a palladium catalyst.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted azetidinone derivatives.

Scientific Research Applications

3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of the amino and bromophenyl groups allows for specific interactions with target molecules, potentially leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-bromobenzoate: Similar structure but lacks the azetidinone ring.

    4-Amino-3-bromophenol: Similar structure but lacks the azetidinone ring and the methyl group.

    3-Amino-4-chlorobenzotrifluoride: Similar structure but contains a chlorine atom instead of a bromine atom.

Uniqueness

3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts specific chemical properties and reactivity. The combination of the amino, bromophenyl, and methyl groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)-1-methylazetidin-2-one

InChI

InChI=1S/C10H11BrN2O/c1-13-9(8(12)10(13)14)6-2-4-7(11)5-3-6/h2-5,8-9H,12H2,1H3

InChI Key

BNTXXYCWNCYPJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C1=O)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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